molecular formula C14H16N4O4 B11155101 4-{[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid

4-{[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid

Cat. No.: B11155101
M. Wt: 304.30 g/mol
InChI Key: DWTFQCHJNBDRFC-VIFPVBQESA-N
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Description

4-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID is a complex organic compound characterized by the presence of a benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID typically involves multiple steps. One common method includes the reaction of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with a suitable amine to form an intermediate, which is then further reacted with butanoic acid derivatives under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

4-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The benzotriazinone moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-DIHYDRO-4-OXO-1,2,3-BENZOTRIAZIN-3-YL)PHENYLACETIC ACID
  • O-(3,4-DIHYDRO-4-OXO-1,2,3-BENZOTRIAZIN-3-YL)-N,N,N’,N’-TETRAMETHYLURONIUM TETRAFLUOROBORATE

Uniqueness

4-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID is unique due to its specific structural features, such as the combination of the benzotriazinone moiety with a butanoic acid derivative. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

4-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]butanoic acid

InChI

InChI=1S/C14H16N4O4/c1-9(13(21)15-8-4-7-12(19)20)18-14(22)10-5-2-3-6-11(10)16-17-18/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,21)(H,19,20)/t9-/m0/s1

InChI Key

DWTFQCHJNBDRFC-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)NCCCC(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C(=O)NCCCC(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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